molecular formula C12H19NO3 B586617 N-Desisopropyl Metoprolol-d5 CAS No. 1794979-77-3

N-Desisopropyl Metoprolol-d5

Cat. No.: B586617
CAS No.: 1794979-77-3
M. Wt: 230.319
InChI Key: XJWXVDJGNOHFLR-QJHRKUAUSA-N
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Description

N-Desisopropyl Metoprolol-d5 is a deuterated analogue of N-Desisopropyl Metoprolol, which is a derivative of Metoprolol. Metoprolol is a beta-blocker used primarily to manage abnormal heart rhythms and hypertension. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desisopropyl Metoprolol-d5 typically involves the deuteration of MetoprololThis reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to achieve the desired isotopic labeling. The final product undergoes rigorous quality control to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

N-Desisopropyl Metoprolol-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

N-Desisopropyl Metoprolol-d5 is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Metoprolol and its metabolites.

    Biology: Employed in metabolic studies to track the biotransformation of Metoprolol in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Metoprolol.

    Industry: Utilized in the development of new beta-blockers and related pharmaceuticals .

Mechanism of Action

N-Desisopropyl Metoprolol-d5 exerts its effects by blocking beta-1 adrenergic receptors in cardiac cells. This inhibition reduces cardiac output by decreasing heart rate and contractility. The compound does not significantly affect beta-2 receptors, making it selective for cardiac tissue. The deuterium labeling allows for precise tracking in metabolic studies, providing insights into the molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

    N-Desisopropyl Metoprolol: The non-deuterated analogue, used in similar research applications.

    Metoprolol: The parent compound, widely used as a beta-blocker in clinical settings.

    Atenolol: Another beta-blocker with similar pharmacological properties.

Uniqueness

N-Desisopropyl Metoprolol-d5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This feature makes it particularly valuable in research settings where accurate quantification and tracking are essential .

Properties

IUPAC Name

1-amino-1,1,2,3,3-pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9,13H2,1H3/i8D2,9D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWXVDJGNOHFLR-QJHRKUAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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